Technical Documentation Center

5-(2-Aminoethyl)-2-pyridinamine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-Aminoethyl)-2-pyridinamine dihydrochloride
  • CAS: 2230913-11-6

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Field Guide for Researchers

An In-Depth Technical Guide to GW4064 (CAS 278779-30-9) Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of GW4064, a pivotal tool compound i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to GW4064 (CAS 278779-30-9)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GW4064, a pivotal tool compound in the study of nuclear receptor biology. As a potent and selective agonist of the Farnesoid X Receptor (FXR), GW4064 has been instrumental in elucidating the role of FXR in a multitude of physiological and pathophysiological processes. This document moves beyond a simple recitation of facts to offer field-proven insights into its application, mechanism, and critical considerations for experimental design.

Core Compound Identification and Physicochemical Properties

It is crucial to note that the CAS number 100135-57-3 is often incorrectly associated with GW4064. The correct and verified CAS Registry Number for GW4064 is 278779-30-9 .[1] This compound is a non-steroidal, isoxazole-based synthetic ligand for FXR.

Chemical and Physical Data Summary

The fundamental properties of GW4064 are summarized in the table below, compiled from various supplier and literature sources. Adherence to these specifications is critical for ensuring experimental reproducibility.

PropertyValueSource(s)
CAS Registry Number 278779-30-9[1]
Synonyms GW-4064, 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid[2]
Molecular Formula C₂₈H₂₂Cl₃NO₄[2][3]
Molecular Weight 542.8 g/mol [2][3]
Appearance Crystalline solid[2][3]
Purity ≥95% to ≥97% (by HPLC)[3]
UV/Vis (λmax) 304 nm[3]
Storage Temperature -20°C[2][3]
Stability ≥4 years at -20°C in solid form[3]
Solubility Profile: A Critical Parameter for Experimental Success

The limited aqueous solubility of GW4064 is a primary challenge in its experimental application.[4] Inadequate solubilization is a frequent source of experimental variability and artifacts.

SolventSolubilitySource(s)
DMSO ~25 mg/mL (~46 mM); up to 100 mM reported[1][2][3]
Dimethylformamide (DMF) ~25 mg/mL (~46 mM)[3]
Ethanol ~1 mg/mL (~1.8 mM)[3]
Aqueous Buffers Sparingly soluble[3]
1:2 DMSO:PBS (pH 7.2) ~0.3 mg/mL (~0.55 mM)[3]

Expert Insight: For all in vitro and in vivo applications, it is imperative to prepare a concentrated stock solution in anhydrous DMSO. Subsequent dilutions into aqueous media or buffers should be done immediately prior to use. Aqueous solutions of GW4064 are not stable and should not be stored for more than a day.[3] Moisture contamination in DMSO can significantly reduce solubility.[5]

Mechanism of Action and Biological Effects

Primary Target: Farnesoid X Receptor (FXR)

GW4064 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that functions as a primary sensor for bile acids.[4] Its potency is high, with reported EC₅₀ values in the nanomolar range (e.g., 15 nM in an isolated receptor assay and 65-90 nM in cell-based transactivation assays).[4][5] A key feature of GW4064 is its selectivity; it displays no significant activity at other nuclear receptors at concentrations up to 1 μM, making it a valuable tool for specifically interrogating FXR pathways.[5]

Upon binding to FXR in the nucleus, GW4064 induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 FXR FXR GW4064->FXR binds & activates GW4064->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR heterodimerizes with RXR RXR Coactivators Co-activators FXRE FXRE (DNA) Coactivators->FXRE binds to TargetGenes Target Gene Transcription (e.g., SHP, BSEP, MDR2) FXRE->TargetGenes activates SHP SHP Repression (e.g., CYP7A1) TargetGenes->SHP induces FXR_RXR->Coactivators recruits

Caption: FXR Signaling Pathway Activated by GW4064.

A primary target gene induced by FXR activation is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[6] SHP, in turn, acts as a transcriptional repressor of other key genes, most notably CYP7A1, the rate-limiting enzyme in bile acid synthesis.[6] This feedback loop is central to maintaining bile acid homeostasis.

Key Biological Consequences of FXR Activation

The activation of FXR by GW4064 triggers a cascade of effects that have been studied extensively in various models:

  • Hepatoprotection and Bile Acid Regulation: In animal models of cholestasis, GW4064 provides significant protection against liver damage by inducing the expression of canalicular transporters involved in bile acid clearance (e.g., BSEP, MDR2, MRP2) and repressing bile acid synthesis via the SHP-CYP7A1 axis.[6][7]

  • Metabolic Regulation: GW4064 has been shown to improve hyperglycemia and hyperlipidemia in diabetic animal models. It lowers triglyceride levels through a pathway involving SHP and the subsequent repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4]

  • Anti-Inflammatory Effects: GW4064 can attenuate lipopolysaccharide (LPS)-induced liver inflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1]

  • Cancer Biology: Research has demonstrated that GW4064 can inhibit tumor growth in breast cancer xenografts by reducing leptin signaling. More recently, it has been shown to enhance the efficacy of anti-PD-L1 immunotherapy in colorectal cancer by inducing immunogenic cell death.[8]

  • Intestinal Barrier Function: GW4064 protects intestinal epithelial barrier function and can ameliorate signaling related to colorectal tumorigenesis.[9]

Critical Caveat: FXR-Independent Off-Target Effects

While highly selective for FXR over other nuclear receptors, GW4064 is not without off-target activities. This is a crucial consideration for data interpretation. Studies have revealed that GW4064 can act as a modulator of multiple G protein-coupled receptors (GPCRs), including histamine receptors (H1, H2, H4).[10][11] In some cell lines that lack FXR expression (e.g., HEK-293T), GW4064 has been observed to induce apoptosis and activate signaling pathways involving cAMP and intracellular calcium.[10][11]

Expert Insight: It is imperative for researchers to validate that the observed effects of GW4064 in their system are genuinely FXR-dependent. This can be achieved through several approaches:

  • Use of FXR-null cells or animals: Comparing the response to GW4064 in wild-type versus FXR-deficient models is the gold standard.[12]

  • siRNA/shRNA knockdown: Transiently or stably reducing FXR expression in a cell line can confirm its role.

  • Use of an FXR antagonist: Co-treatment with a specific FXR antagonist should reverse the effects of GW4064 if the pathway is on-target.

Experimental Protocols and Handling

Preparation of Stock and Working Solutions

Accurate and consistent solution preparation is fundamental to reliable results.

Solution_Preparation_Workflow start Start: Solid GW4064 (Store at -20°C) weigh Weigh GW4064 in sterile tube start->weigh add_dmso Add anhydrous DMSO to desired concentration (e.g., 10-50 mM) weigh->add_dmso vortex Vortex/sonicate until fully dissolved add_dmso->vortex stock DMSO Stock Solution (Store at -20°C in small aliquots) vortex->stock dilute_invitro Dilute stock in cell culture media (immediately before use) stock->dilute_invitro For In Vitro dilute_invivo Dilute stock in vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) (prepare fresh) stock->dilute_invivo For In Vivo working_invitro In Vitro Working Solution dilute_invitro->working_invitro working_invivo In Vivo Dosing Solution dilute_invivo->working_invivo

Caption: Workflow for Preparing GW4064 Solutions.

Step-by-Step Protocol for a 10 mM DMSO Stock:

  • Tare: On a calibrated analytical balance, tare a sterile microcentrifuge tube.

  • Weigh: Carefully weigh out 5.43 mg of GW4064 (MW = 542.8 g/mol ).

  • Solubilize: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the tube.

  • Dissolve: Vortex thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution. The solution should be clear.

  • Aliquot and Store: Dispense into small, single-use aliquots (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

General Protocol: In Vitro FXR Activation Assay (Luciferase Reporter)

This protocol is adapted from methodologies used to characterize FXR agonists.[5]

  • Cell Seeding: Seed cells (e.g., CV1 or HEK293T) in a multi-well plate.

  • Transfection: Co-transfect cells with three plasmids:

    • An FXR expression vector (or a GAL4-FXR LBD fusion construct).

    • A luciferase reporter plasmid containing FXREs (or a UAS promoter for GAL4 systems).

    • A control plasmid expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency.

  • Incubation: Allow cells to recover and express the plasmids for 18-24 hours post-transfection.

  • Treatment: Prepare serial dilutions of GW4064 in the appropriate cell culture medium from your DMSO stock. The final DMSO concentration in the media should be kept constant across all wells (typically ≤0.1%) to avoid solvent-induced artifacts. Replace the old medium with the GW4064-containing medium.

  • Incubation: Treat cells for 24-48 hours.

  • Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Analysis: Normalize the firefly luciferase signal to the Renilla signal. Plot the normalized data against the log of the GW4064 concentration and fit to a dose-response curve to determine the EC₅₀.

General Protocol: In Vivo Administration in Rodent Models

This protocol is based on studies investigating the hepatoprotective effects of GW4064.[6][13]

  • Animal Acclimation: Acclimate animals (e.g., rats or mice) to the housing conditions for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing Solution Preparation: Prepare the dosing vehicle. A commonly used vehicle for GW4064 is a mixture of DMSO, PEG300, Tween-80, and saline.[14] For a 30 mg/kg dose in a rat with a 10 mL/kg injection volume, you would need a 3 mg/mL solution. Prepare this solution fresh each day.

  • Administration: Administer GW4064 or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage). Dosing frequency can range from daily to every other day depending on the experimental design.[13]

  • Monitoring: Monitor animals for health, body weight, and any adverse effects throughout the study.

Summary and Critical Considerations

GW4064 is an indispensable chemical tool for probing the biology of the Farnesoid X Receptor. Its high potency and selectivity for FXR make it superior to using natural bile acids, which often have broader activities.

However, researchers must remain vigilant about its limitations:

  • Poor Solubility: Can lead to precipitation in aqueous media, causing inconsistent results. Careful preparation of solutions is paramount.

  • Off-Target Effects: The potential for FXR-independent signaling via GPCRs necessitates rigorous validation controls.[10][11]

  • Pharmacokinetic Properties: GW4064 possesses a potentially toxic stilbene pharmacophore and exhibits UV light instability, which have precluded its development as a human therapeutic but do not detract from its value as a research compound.[4]

By understanding both the powerful on-target mechanism and the potential confounding factors of GW4064, researchers can design robust experiments that will continue to unravel the complex roles of FXR in health and disease.

References

  • APExBIO. GW4064 - Potent Selective FXR Agonist.

  • Selleck Chemicals. GW4064 | FXR agonist | CAS 278779-30-9.

  • Tocris Bioscience. GW 4064 | LXR-like Receptors.

  • MedchemExpress. GW 4064 | FXR Agonist.

  • Pathak, P., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Endocrinology, 28(5), 659-73.

  • Cayman Chemical. (2022). GW 4064 - PRODUCT INFORMATION.

  • Pathak, P., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Endocrinology, 28(5), 659–673.

  • BioGems. (2023). Technical Data Sheet GW 4064.

  • RayBiotech. GW4064.

  • Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. The Journal of Clinical Investigation, 112(11), 1678–1687.

  • R&D Systems. GW 4064 | LXR-like Receptor Agonists.

  • Gotoh, S., et al. (2015). GW4064, an Agonist of Farnesoid X Receptor, Represses CYP3A4 Expression in Human Hepatocytes by Inducing Small Heterodimer Partner Expression. Drug Metabolism and Disposition, 43(5), 796-802.

  • Al-Khaifi, A. M., et al. (2016). Farnesoid X Receptor and Its Ligands Inhibit the Function of Platelets. Arteriosclerosis, Thrombosis, and Vascular Biology, 36(12), 2324-2333.

  • Hsu, C.-N., et al. (2023). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. International Journal of Molecular Sciences, 24(23), 16982.

  • Sigma-Aldrich. GW4064 = 97 HPLC 278779-30-9.

  • Jiang, C., et al. (2015). FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(10), G858-G867.

  • Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. Journal of Clinical Investigation, 112(11), 1678-1687.

  • Zhang, Y., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 127.

Sources

Exploratory

Role of 5-(2-Aminoethyl)-2-pyridinamine in Dabigatran synthesis

Technical Guide: The Role of Pyridin-2-amine Derivatives in Dabigatran Etexilate Synthesis Executive Summary & Chemical Identity Dabigatran Etexilate (Pradaxa) is a direct thrombin inhibitor used for the prevention of st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Role of Pyridin-2-amine Derivatives in Dabigatran Etexilate Synthesis

Executive Summary & Chemical Identity

Dabigatran Etexilate (Pradaxa) is a direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[1] Its synthesis is a convergent process involving three critical distinct moieties: the benzimidazole core, the hexyl-carbamate side chain, and the pyridin-2-amine derived tail.[1]

Clarification on 5-(2-Aminoethyl)-2-pyridinamine: While the specific molecule 5-(2-Aminoethyl)-2-pyridinamine (CAS 2230913-11-6) is a valid chemical entity, it is not a standard intermediate in the commercial synthesis of Dabigatran Etexilate.[1] The standard synthesis utilizes 2-Aminopyridine (CAS 504-29-0) to generate the key intermediate Ethyl 3-(pyridin-2-ylamino)propanoate .[1]

This guide focuses on the role of the 2-aminopyridine moiety and its functional derivatives (specifically the N-alkylated propanoate), analyzing why the specific 5-substituted analog mentioned in the topic would represent a structural deviation (impurity or analog) rather than a standard precursor.

Key Molecule: The "Pyridine Tail" Intermediate[1]
  • Standard Intermediate: Ethyl 3-(pyridin-2-ylamino)propanoate[1][2]

  • CAS: 103041-38-9[1]

  • Role: Provides the pyridine ring essential for binding to the S1 specificity pocket of thrombin and the ethyl ester handle for the prodrug mechanism.[1]

Retrosynthetic Analysis & The Pyridine Role

The synthesis of Dabigatran is modular.[1] The pyridine moiety is introduced via a Michael Addition to an acrylate, followed by coupling to the benzimidazole core.[1]

Structural Logic:
  • S1 Pocket Binding: The pyridine ring in Dabigatran mimics the arginine side chain of natural thrombin substrates, forming hydrogen bonds within the active site.[1]

  • Prodrug Function: The ethyl ester (derived from the propanoate chain attached to the pyridine amine) is hydrolyzed in vivo to the active acid form (Dabigatran).[1]

  • Substitution Sensitivity: The standard Dabigatran structure requires an unsubstituted pyridine ring at positions 3, 4, 5, and 6.[1] Introducing a "5-(2-aminoethyl)" group would sterically clash with the thrombin active site or alter the metabolic profile, likely rendering the molecule inactive or creating a new chemical entity (NCE).[1]

Retrosynthesis Dabigatran Dabigatran Etexilate (Target API) Coupling Coupling Step (Amide Bond Formation) Dabigatran->Coupling Benzimidazole Benzimidazole Core (Acid Chloride/Activated Ester) Coupling->Benzimidazole PyridineInt Pyridine Intermediate Ethyl 3-(pyridin-2-ylamino)propanoate Coupling->PyridineInt StartMat Starting Materials: 2-Aminopyridine + Ethyl Acrylate PyridineInt->StartMat Michael Addition

Figure 1: Retrosynthetic disconnection of Dabigatran Etexilate highlighting the origin of the pyridine moiety.[1]

Synthesis of the Pyridine Intermediate

The preparation of the pyridine segment is a critical process step (Unit Operation 1).[1] It involves the reaction of 2-Aminopyridine with Ethyl Acrylate .[1]

Reaction Scheme:

[1]
Process Parameters & Mechanism:
  • Type: Aza-Michael Addition.[1]

  • Thermodynamics: The reaction is reversible.[1] High temperatures or prolonged times can lead to retro-Michael reactions or polymerization of the acrylate.[1]

  • Regioselectivity: The amino group (-NH2) is the nucleophile.[1] While the ring nitrogen is also nucleophilic, the exocyclic amine product is thermodynamically favored.[1]

  • Impurity Control:

    • Bis-alkylation: Formation of the tertiary amine (addition of two acrylate molecules) is a common impurity.[1] Controlled by stoichiometry (excess amine) or steric hindrance.[1]

    • 5-Substituted Analogs: If one were to use 5-(2-Aminoethyl)-2-pyridinamine as a starting material, the resulting product would have a pendant aminoethyl chain, creating a highly polar impurity that would disrupt the subsequent coupling to the benzimidazole.[1]

Experimental Protocol: Preparation of Ethyl 3-(pyridin-2-ylamino)propanoate

(Representative procedure based on standard industrial methods)

  • Charge: A glass-lined reactor is charged with 2-Aminopyridine (1.0 eq) and a catalytic amount of Acetic Acid (0.1 eq).[1]

  • Addition: Ethyl Acrylate (1.2 eq) is added slowly to the mixture at room temperature to control the exotherm.

  • Reaction: The mixture is heated to 80–90°C for 12–24 hours.

    • Monitoring: HPLC is used to monitor the consumption of 2-aminopyridine.[1]

  • Workup: The excess ethyl acrylate is distilled off under reduced pressure.

  • Purification: The residue is dissolved in Ethyl Acetate and washed with water/brine to remove unreacted amine and acid catalyst.[1] The organic layer is dried and concentrated.[1]

  • Yield: Typically 85–95% as a yellow oil or low-melting solid.[1]

Coupling: The Role of the Amine Linkage

The secondary amine of the pyridine intermediate (the -NH- group) acts as the nucleophile to attack the activated carboxylic acid of the benzimidazole core.[1]

The "Diamine" Coupling

In many industrial routes, the pyridine intermediate is coupled with 3-nitro-4-(methylamino)benzoic acid (or its reduced amino form) before the benzimidazole ring closure, or coupled to the pre-formed benzimidazole acid.[1]

Critical Quality Attribute (CQA): The nucleophilicity of the pyridine-attached nitrogen is modulated by the electron-withdrawing nature of the pyridine ring.[1]

  • If 5-(2-Aminoethyl)-2-pyridinamine were used: The molecule would possess two primary amines (one on the ring, one on the ethyl chain) and one secondary amine (after acrylate addition).[1] This would lead to catastrophic polymerization or non-selective coupling , forming a mixture of amides rather than the specific Dabigatran structure.[1]

Data: Comparison of Pyridine Derivatives
ParameterStandard: 2-AminopyridineVariant: 5-(2-Aminoethyl)-2-pyridinamineImpact on Synthesis
Structure Pyridine ring + 2-NH2Pyridine ring + 2-NH2 + 5-CH2CH2NH2Structural Deviation
Reactivity Single nucleophilic site (exocyclic N)Multiple nucleophilic sites (2-NH2, 5-Alkyl-NH2)Cross-linking risk
Product Dabigatran IntermediateBranched/Cross-linked ImpurityProcess Failure
Solubility Lipophilic (as ester)Highly Polar (due to extra amine)Purification issues

Impurity Management & Analytical Control

In high-quality drug manufacturing (GMP), tracking pyridine-related impurities is mandatory.[1]

  • Starting Material Purity: The 2-aminopyridine must be free of 5-substituted homologs (like 5-methyl-2-aminopyridine or 5-aminoethyl-2-aminopyridine) as these are difficult to separate downstream.[1]

  • Detection:

    • HPLC Method: Reverse-phase C18 column.[1][3]

    • Mobile Phase: Gradient of Phosphate Buffer (pH 6.[1]0) and Acetonitrile.[1][2][3]

    • Retention Time: The 5-aminoethyl analog would elute significantly earlier than the standard intermediate due to the polarity of the free amine group.[1]

ImpurityPathways cluster_0 Standard Pathway cluster_1 Impurity Pathways A 2-Aminopyridine C Target Intermediate (Mono-alkylated) A->C + B E 5-Substituted Analog (If feedstock contaminated) A->E Contaminant B Ethyl Acrylate D Bis-alkylation (Tertiary Amine) C->D + Excess B

Figure 2: Reaction pathways showing the standard synthesis vs. potential impurity formation.

Conclusion

The molecule 5-(2-Aminoethyl)-2-pyridinamine is not a direct precursor in the standard synthesis of Dabigatran Etexilate.[1] The synthesis relies strictly on 2-Aminopyridine to generate the Ethyl 3-(pyridin-2-ylamino)propanoate intermediate.[1]

For researchers encountering the 5-aminoethyl variant in literature or supply chains:

  • Verify Identity: Ensure it is not being confused with the N-(2-aminoethyl) functionality found in other thrombin inhibitors.

  • Impurity Flag: Treat it as a potential critical impurity if detected in the 2-aminopyridine feedstock, as it will lead to side-chain branching and reduced potency of the final API.[1]

References

  • Hauel, N. H., et al. (2002).[1] Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766.[1] Link[1]

  • Zerban, G., et al. (2008).[1] Process for the Preparation of Dabigatran Etexilate. U.S. Patent No.[1] 7,932,273.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Parekh, J., et al. (2018).[1] Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon. ACS Omega, 3(6), 6275–6282.[1] Link[1]

  • Bernatowicz, M. S., et al. (1996).[1] Development of Potent Thrombin Inhibitors. Journal of Medicinal Chemistry, 39, 4879.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Purification of 5-(2-Aminoethyl)-2-pyridinamine Dihydrochloride

Abstract & Utility This application note details a robust, scalable protocol for the synthesis of 5-(2-Aminoethyl)-2-pyridinamine dihydrochloride . This molecule is a critical "linker" intermediate used in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 5-(2-Aminoethyl)-2-pyridinamine dihydrochloride . This molecule is a critical "linker" intermediate used in the development of Rho-associated protein kinase (ROCK) inhibitors, most notably Ripasudil (K-115) and Fasudil derivatives [1, 2].[1]

The protocol addresses the primary challenges associated with this synthesis:

  • Chemisty Selectivity: Reducing the nitrile moiety without poisoning the pyridine ring or affecting the primary amine at position 2.[1][2]

  • Dimerization Control: Preventing the formation of secondary amines during nitrile hydrogenation.

  • Salt Stoichiometry: Ensuring the isolation of the specific dihydrochloride form (

    
    ) for stability and water solubility.
    

Chemical Identity & Properties

PropertySpecification
Chemical Name 5-(2-Aminoethyl)-2-pyridinamine dihydrochloride
Synonyms 2-Amino-5-(2-aminoethyl)pyridine 2HCl; Ripasudil Intermediate A
Molecular Formula

Molecular Weight 210.10 g/mol (Salt); 137.18 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water; slightly soluble in Ethanol; insoluble in DCM

Retrosynthetic Analysis & Strategy

To ensure high purity and scalability, we utilize a Nitrile Reduction Strategy . While Heck coupling (using 2-amino-5-bromopyridine) is possible, it often leaves residual palladium and requires expensive ligands.[1] The reduction of (6-aminopyridin-3-yl)acetonitrile is the most atom-economical route.

Reaction Pathway (DOT Visualization)[1]

SynthesisPathway SM Starting Material (6-Aminopyridin-3-yl)acetonitrile Inter Intermediate Complex (Imine Species) SM->Inter H2, Raney Ni Methanolic NH3 Prod_FB Free Base 5-(2-Aminoethyl)-2-pyridinamine Inter->Prod_FB Reduction Prod_Salt Target Product Dihydrochloride Salt Prod_FB->Prod_Salt HCl / EtOH Crystallization

Figure 1: Linear synthesis pathway from nitrile precursor to dihydrochloride salt.

Detailed Experimental Protocol

Phase A: Catalytic Hydrogenation

Objective: Reduce the nitrile group to a primary amine while suppressing secondary amine formation (dimerization).[1][2]

Reagents:

  • Precursor: (6-Aminopyridin-3-yl)acetonitrile (1.0 eq)[1]

  • Solvent: 7N Ammonia in Methanol (

    
    )[1][2]
    
  • Catalyst: Raney Nickel (Activated, ~50% w/w water slurry) or

    
     (Pearlman's Catalyst)[1]
    

Mechanism of Action: The presence of excess ammonia is non-negotiable.[1][2] During nitrile reduction, the intermediate imine (


) can react with the already formed amine (

) to form a secondary amine dimer (

).[1] Ammonia shifts the equilibrium, forcing the reaction toward the primary amine [3].[1][2]

Step-by-Step:

  • Preparation: Load the autoclave with (6-Aminopyridin-3-yl)acetonitrile (10 g, 75 mmol).

  • Solvent Addition: Add 100 mL of 7N

    
     in Methanol.
    
    • Note: Handle ammonia solutions in a well-ventilated fume hood.[1][2]

  • Catalyst Addition: Carefully add Raney Nickel (2.0 g wet weight).

    • Safety: Raney Nickel is pyrophoric when dry.[1][2] Keep wet at all times.[1][2]

  • Reaction: Purge the vessel 3 times with

    
    , then 3 times with 
    
    
    
    . Pressurize to 5 bar (72 psi) and heat to 50°C . Stir vigorously (800 rpm) for 6–12 hours.
  • Monitoring: Monitor by HPLC or TLC (Eluent: DCM/MeOH/NH4OH 90:9:1). The nitrile peak should disappear completely.[1][2]

  • Workup: Cool to room temperature. Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen) to prevent ignition.[1][2] Wash the pad with methanol.[1][2][3]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base as a viscous yellow oil or semi-solid.

Phase B: Salt Formation & Purification

Objective: Convert the unstable free base into the stable dihydrochloride salt and remove impurities.[1][2]

Step-by-Step:

  • Dissolution: Dissolve the crude free base (from Phase A) in absolute Ethanol (50 mL).

  • Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise add 4M HCl in Dioxane or concentrated aqueous HCl (approx 2.5 eq) while stirring.

    • Observation: A white precipitate should begin to form immediately.[1][2]

  • Crystallization: Allow the slurry to stir at room temperature for 1 hour, then chill to 0°C for another hour to maximize yield.

  • Isolation: Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (

    
     mL) followed by Diethyl Ether (
    
    
    
    mL) to remove residual acidity and organic impurities.[1][2]
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Process Workflow & Equipment

ProcessFlow Reactor High-Pressure Autoclave (Hydrogenation) Filter Celite Filtration (Catalyst Removal) Reactor->Filter Crude Mixture Evap Rotary Evaporator (Solvent Strip) Filter->Evap Filtrate Cryst Crystallization Vessel (HCl Addition) Evap->Cryst Free Base Oil Dryer Vacuum Oven (Final Product) Cryst->Dryer Wet Cake

Figure 2: Unit operation flow from hydrogenation to final salt isolation.[1]

Critical Quality Attributes (CQAs) & Troubleshooting

ParameterSpecificationCommon IssueCorrective Action
Appearance White crystalline solidYellow/Brown colorOxidation of free base. Perform salt formation immediately after evaporation.[1][2]
Purity (HPLC) > 98.0%Secondary amine impurityIncrease

concentration during hydrogenation; increase pressure.[1][2]
Water Content < 1.0% (if anhydrous)Hygroscopic natureDry under high vacuum; store in desiccator.[1][2]
Stoichiometry 1.9 – 2.1 HClMonohydrochlorideEnsure excess HCl is used (2.5 eq); verify pH < 2 before filtration.[1][2]

References

  • Isobe, Y., et al. (2014).[1][2] Development of Ripasudil Hydrochloride Hydrate (K-115), a Rho-Kinase Inhibitor for the Treatment of Glaucoma.[1] Journal of Medicinal Chemistry.[1][2]

  • Kowa Co., Ltd. (2006).[1][2] Agent for Prophylaxis or Treatment of Glaucoma.[1][2][4] US Patent Application US20060252763.[1][2]

  • Organic Syntheses. (1944).[1][2] Catalytic Reduction of Nitriles.[1][2][5] General methodology reference for nitrile-to-amine reduction using Raney Nickel. [1]

  • PubChem. (2023).[1][2] Ripasudil Hydrochloride Hydrate (Compound Summary).[1][2]

Sources

Application

Application Note: Scalable Process Design for 5-(2-Aminoethyl)-2-pyridinamine Dihydrochloride

Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-(2-Aminoethyl)-2-pyridinamine (also known as 2-amino-5-(2-aminoethyl)pyridine), a critical intermediate in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(2-Aminoethyl)-2-pyridinamine (also known as 2-amino-5-(2-aminoethyl)pyridine), a critical intermediate in the development of Rho-kinase (ROCK) inhibitors and other heterocyclic kinase antagonists.

While various synthetic routes exist, this guide focuses on the Henry Reaction (Nitroaldol Condensation) followed by Catalytic Hydrogenation . This route is selected for its high atom economy, scalability, and avoidance of hazardous cyanide reagents or expensive transition-metal coupling (e.g., Heck/Sonogashira) at early stages.

Key Process Features:

  • Substrate: 6-Aminonicotinaldehyde (commercially available).

  • Key Transformation: Nitroaldol condensation to the nitrovinyl intermediate, followed by selective reduction.

  • Scale-up Safety: Specific controls for nitromethane handling and hydrogenation exotherms.

  • Final Form: Isolated as the dihydrochloride salt (2HCl) for enhanced stability and crystallinity.

Strategic Route Selection

The selection of the Henry reaction over alternative routes is driven by process engineering constraints:

FeatureHenry Reaction Route (Selected)Cyanomethyl RouteHeck/Sonogashira Coupling
Step Count 2 Steps3-4 Steps2-3 Steps
Reagents Nitromethane, H₂, Pd/CCyanide (NaCN/KCN), Reducing agentsPd catalysts, Ligands, Acetylenes
Safety High (with controls)Low (HCN risk)Moderate (Heavy metals)
Cost LowLowHigh
Atom Economy HighModerateLow (Ligand/waste)
Synthetic Pathway Visualization[1]

G Start 6-Aminonicotinaldehyde (C6H6N2O) Inter Intermediate: 2-Amino-5-(2-nitrovinyl)pyridine Start->Inter Henry Reaction (-H2O) Reagents1 Nitromethane (MeNO2) Ammonium Acetate Reflux Reagents1->Inter Product Target Product: 5-(2-Aminoethyl)-2-pyridinamine Dihydrochloride Inter->Product Hydrogenation (+4H2) Reagents2 H2 (3-5 bar), Pd/C MeOH, HCl Reagents2->Product

Caption: Two-step scalable synthesis via Nitroaldol condensation and Catalytic Hydrogenation.

Detailed Protocols

Phase 1: The Henry Reaction (Nitroaldol Condensation)

This step converts the aldehyde to the nitroalkene. The primary challenge is the reduced electrophilicity of the aldehyde due to the electron-donating amino group on the pyridine ring.

Reagents:

  • 6-Aminonicotinaldehyde (1.0 equiv)

  • Nitromethane (10.0 equiv) – Acts as both reagent and solvent

  • Ammonium Acetate (0.1 - 0.2 equiv) – Catalyst

Protocol:

  • Setup: Equip a glass-lined reactor (or round-bottom flask for <100g) with a reflux condenser, mechanical stirrer, and nitrogen inlet.

  • Charging: Charge 6-Aminonicotinaldehyde and Ammonium Acetate.

  • Solvent Addition: Add Nitromethane.

    • Note: While Nitromethane is used as a solvent here to drive equilibrium, for larger scales (>1kg), a co-solvent like Acetic Acid or Methanol is recommended to reduce the total volume of energetic Nitromethane.

  • Reaction: Heat the mixture to reflux (approx. 100-101°C) with vigorous stirring.

    • Monitoring: Monitor via HPLC.[1][2] Reaction typically requires 4–8 hours. The amino group slows the reaction compared to benzaldehyde; if conversion stalls, add an additional 0.1 equiv of Ammonium Acetate.

  • Work-up:

    • Cool the reaction mixture to 0–5°C. The product, 2-Amino-5-(2-nitrovinyl)pyridine , typically precipitates as a yellow/orange solid.

    • Filter the solid.[3]

    • Wash the cake with cold methanol (2x) to remove excess nitromethane.

    • Dry under vacuum at 45°C.

Process Safety (Critical):

  • Nitromethane: Do not distill nitromethane to dryness. Dry nitromethane salts (nitronates) are shock-sensitive explosives.

  • Quenching: Ensure all equipment is free of strong bases (NaOH, KOH) before introducing nitromethane, as this forms sensitive fulminates.

Phase 2: Selective Catalytic Hydrogenation

This step reduces the nitrovinyl group to the ethylamine. The challenge is preventing the reduction of the pyridine ring (over-reduction) and preventing catalyst poisoning by the primary amine product.

Reagents:

  • 2-Amino-5-(2-nitrovinyl)pyridine (Intermediate)

  • 10% Pd/C (50% water wet, 5-10 wt% loading)

  • Solvent: Methanol[4]

  • Additive: Conc. HCl (2.2 - 2.5 equiv) or Methanolic HCl

Protocol:

  • Setup: High-pressure hydrogenation reactor (Hastelloy or Stainless Steel).

  • Charging: Under inert atmosphere (N2), charge the Intermediate, Methanol (10 vol), and Pd/C catalyst.

  • Acidification: Slowly add Conc. HCl.

    • Rationale: Acidic conditions protonate the resulting amine immediately, preventing it from coordinating to the Pd surface (poisoning) and suppressing the formation of secondary amine dimers.

  • Hydrogenation:

    • Purge vessel with N2 (3x), then H2 (3x).

    • Pressurize to 3–5 bar (45–75 psi) .

    • Heat to 40–50°C .

    • Control: Do not exceed 60°C or 10 bar, as this promotes reduction of the pyridine ring to the piperidine analog.

  • Work-up:

    • Filter the catalyst over a Celite pad (or sparkler filter) under inert atmosphere. Caution: Spent catalyst is pyrophoric.

    • Concentrate the filtrate to approx. 20% volume.

    • Add Isopropanol or Ethyl Acetate as an anti-solvent to induce crystallization.

    • Cool to 0°C and age for 2 hours.

    • Filter the white/off-white crystals of 5-(2-Aminoethyl)-2-pyridinamine dihydrochloride .

Analytical Specifications

Quality Control Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, 0.1% TFA)> 98.0% (Area %)
Identification 1H-NMR (D2O)Consistent with structure
Residual Solvent GC-HS< 5000 ppm (MeOH)
Water Content Karl Fischer< 1.0% (unless hydrate)
Counter-ion Titration (AgNO3)2.0 ± 0.1 eq Chloride
Process Control Diagram

ProcessControl Reactor Reactor Temp: 40-50°C Press: 3-5 bar H2 Agitation: High Shear Safety Safety Interlocks High P Trip High T Trip N2 Purge Reactor:f0->Safety:f0 Critical Limits Sensors Sensors T-Internal P-Headspace H2-Uptake Flow Control Control Loop Exotherm Mgt Auto-Cooling Sensors:f0->Control:f0 Data Control:f0->Reactor:f0 Adjust Jacket

Caption: Process control loop for the hydrogenation phase to prevent thermal runaway.

Troubleshooting & Optimization

  • Stalled Henry Reaction:

    • Cause: Water accumulation in the solvent.

    • Fix: Use molecular sieves or a Dean-Stark trap (if using a co-solvent like Toluene/Acetic Acid) to remove water.

  • Ring Reduction (Over-hydrogenation):

    • Observation: M+6 mass in LCMS (Piperidine formation).

    • Fix: Lower temperature to <40°C; Reduce pressure to 1-2 bar; Switch catalyst to 5% Pd/C or sulfided Pt/C (though Pd is preferred for nitro reduction).

  • Dimer Formation:

    • Observation: Secondary amine impurity.

    • Fix: Ensure sufficient HCl is present during hydrogenation. The amine must be protonated as soon as it forms.

References

  • Henry Reaction Mechanism & Catalysis

    • L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265.
    • Application: Palomo, C., et al. "Asymmetric Henry Reaction." European Journal of Organic Chemistry, 2006. Link

  • Pyridyl-Nitroalkene Synthesis

    • Roberge, D. M., et al. "Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol." Organic Process Research & Development, 2008. (Discusses nitromethane safety). Link

    • Specific Substrate: "Synthesis of 2-amino-5-(2-nitrovinyl)pyridine." Chemical Abstracts Service, CAS RN: 107373-69-1.
  • Selective Hydrogenation of Pyridines

    • Studer, M., et al. "Hydrogenation of Pyridines and Quinolines." Advanced Synthesis & Catalysis, 2005. Link

    • Note: This reference highlights the difficulty of ring reduction, supporting the selectivity of the mild conditions proposed above.
  • Safety in Nitromethane Scale-up

    • "Safe use of Nitromethane for Aldol Reactions in Flow." Cardiff University Research, 2016. Link

Disclaimer: This protocol involves hazardous chemicals (Nitromethane, Hydrogen gas). It is intended for use by qualified personnel only. Always perform a comprehensive Risk Assessment (HAZOP) before scaling up.

Sources

Method

Storage requirements for long-term stability of amine dihydrochlorides

Abstract Amine dihydrochlorides (R-NH₂·2HCl) are the preferred salt forms for many diamine-based pharmaceutical intermediates and reagents due to their enhanced aqueous solubility and bioavailability compared to free bas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amine dihydrochlorides (R-NH₂·2HCl) are the preferred salt forms for many diamine-based pharmaceutical intermediates and reagents due to their enhanced aqueous solubility and bioavailability compared to free bases. However, the introduction of two molar equivalents of hydrochloric acid significantly alters the physicochemical profile, frequently rendering these compounds highly hygroscopic and prone to deliquescence. This Application Note details the thermodynamic drivers of instability—specifically moisture-induced disproportionation and subsequent oxidation—and provides a rigorous, field-proven protocol for long-term storage and handling to ensure analytical integrity.

Scientific Background: The Stability Paradox

The Ionic Lattice vs. Hygroscopicity

While converting a free amine to a hydrochloride salt generally increases the melting point and oxidative stability (by protonating the nitrogen lone pair), the dihydrochloride form introduces a specific vulnerability: Lattice Energy vs. Solvation Energy .

The crystal lattice of a dihydrochloride salt is held together by strong ionic interactions. However, the chloride ions (


) are effective hydrogen bond acceptors. When exposed to atmospheric moisture, the high solvation energy of the ions often exceeds the lattice energy. This leads to deliquescence , where the solid dissolves in its own absorbed water.[1]
The "Acidic Microenvironment" Risk

Unlike monohydrochlorides, dihydrochlorides create a highly acidic local environment upon wetting.



This acidity is not merely a handling hazard; it catalyzes hydrolysis  of other functional groups (e.g., esters, amides) present in the molecule and can drive disproportionation , leading to the release of HCl gas and the gradual reversion to a less stable monohydrochloride or free base form.
Degradation Pathway Visualization

The following diagram illustrates the cascade of failure initiated by moisture ingress.

DegradationPathway DrySalt Dry Amine Dihydrochloride Sorption Surface Adsorption & Capillary Condensation DrySalt->Sorption Exposure Moisture Atmospheric Moisture (>40% RH) Moisture->Sorption Deliquescence Deliquescence (Liquid Phase Formation) Sorption->Deliquescence ΔG < 0 AcidicMicro Formation of Acidic Micro-droplets Deliquescence->AcidicMicro Hydrolysis Acid-Catalyzed Hydrolysis (Cleavage of Esters/Amides) AcidicMicro->Hydrolysis If hydrolyzable groups present HClLoss Loss of HCl Gas (Stoichiometry Change) AcidicMicro->HClLoss Equilibrium Shift Oxidation Oxidation (N-Oxide Formation) HClLoss->Oxidation Loss of protective protonation

Figure 1: Mechanism of moisture-induced degradation in amine dihydrochlorides.

Critical Storage Parameters

The following matrix defines the optimal storage environment based on USP <659> guidelines and thermodynamic stability principles.

ParameterRequirementScientific Rationale
Temperature -20°C (Preferred) or 2°C–8°CLow temperature reduces the kinetics of hydrolysis and increases the critical relative humidity (CRH) threshold, delaying deliquescence.
Container Amber Glass (Type I) Glass provides a superior moisture barrier to plastic. Amber protects against photo-oxidation (crucial if HCl loss occurs).
Closure PTFE-Lined Cap + Parafilm PTFE (Teflon) is chemically resistant to the acidic nature of the salt. Parafilm provides a secondary gas exchange barrier.
Headspace Argon or Nitrogen Displaces oxygen and moisture. Argon is heavier than air and preferred for "blanketing" the solid.
Desiccant Silica Gel or Molecular Sieves Essential. Must be placed in the secondary container (desiccator), never in direct contact with the product.

Detailed Protocols

Protocol A: Initial Receipt & Aliquoting

Objective: To minimize the "exposure budget" of the bulk material.

  • Equilibration: Upon removal from cold storage, allow the sealed container to warm to room temperature (approx. 30–60 mins) inside a desiccator.

    • Why? Opening a cold bottle in warm air causes immediate condensation on the hygroscopic salt.

  • Environment: Perform aliquoting in a glove box or a glove bag purged with dry nitrogen. If unavailable, work rapidly in a low-humidity environment (<40% RH).

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., glass vials with PTFE-lined caps).

    • Why? Repeated freeze-thaw cycles and opening/closing of the main bottle introduce moisture every time.

  • Sealing: Flush each vial with Argon before capping. Seal the cap junction with Parafilm.

  • Secondary Containment: Place vials inside a larger jar containing a desiccant pack.

Protocol B: Routine Handling (The "30-Second Rule")

Objective: To handle the material for experiments without compromising the stock.

  • Tools: Use plastic or glass spatulas .

    • Why? The acidic nature of dihydrochlorides can corrode stainless steel spatulas, introducing metal ion contaminants (Fe³⁺) which catalyze oxidation.

  • Speed: Minimize the time the container is open. Aim for <30 seconds.

  • Visual Check: Before weighing, inspect the powder.

    • Pass: Free-flowing white/off-white crystalline powder.

    • Fail: Clumping, caking, or presence of liquid droplets (deliquescence).

Protocol C: The "Rescue" (Troubleshooting Caking)

Scenario: You open the vial and the powder has formed a hard cake.

WARNING: Do NOT simply dry the material in an oven.

  • Risk:[2][3] Heating amine dihydrochlorides can drive off HCl gas, changing the stoichiometry from 2HCl to 1.5HCl or 1HCl. This alters the molecular weight and pH profile, ruining quantitative accuracy.

Correct Procedure:

  • Purity Check: Dissolve a small sample in solvent and run HPLC/LC-MS.

  • If Purity is >98%: The caking is likely physical bridging by water, not chemical degradation.

  • Recrystallization (Preferred): Dissolve in minimal hot ethanol/methanol (anhydrous) and cool to recrystallize. Filter and dry under high vacuum at ambient temperature.

  • Disposal (Likely): If recrystallization is not feasible, discard the aliquot. The error in mass weighing (due to unknown water content) usually outweighs the cost of replacement.

Decision Tree: Storage Logic

StorageLogic Start New Amine Dihydrochloride IsHygroscopic Is it highly hygroscopic? Start->IsHygroscopic TempSelect Select Temp IsHygroscopic->TempSelect Yes (Most 2HCl) RT Store RT (Desiccator) IsHygroscopic->RT No (Rare) TempSelect->RT Immediate Use Cold Store -20°C (Desiccator) TempSelect->Cold Long Term (>1 mo) Handling Handling Protocol Cold->Handling Equilibrate Equilibrate to RT (Sealed) Handling->Equilibrate Before Opening Aliquot Aliquot under Inert Gas Equilibrate->Aliquot

Figure 2: Decision logic for storage and handling.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <659> Packaging and Storage Requirements.[4][5][6] USP-NF.[5] [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed analysis of counter-ion selection and hygroscopicity).
  • PubChem. (n.d.). Histamine dihydrochloride Compound Summary. National Center for Biotechnology Information. Retrieved October 24, 2023, from [Link]

  • Guerrieri, P., et al. (2010). Crystalline and Amorphous Salts: Hygroscopicity and Stability. American Pharmaceutical Review. [Link]

Sources

Application

Application Note: Procedures for Converting 5-(2-Aminoethyl)-2-pyridinamine 2HCl to Free Base

Executive Summary This guide details the technical protocols for converting 5-(2-Aminoethyl)-2-pyridinamine dihydrochloride (CAS: 107351-78-4, generic structure ref) to its free base form. This conversion is a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for converting 5-(2-Aminoethyl)-2-pyridinamine dihydrochloride (CAS: 107351-78-4, generic structure ref) to its free base form. This conversion is a critical intermediate step in the synthesis of kinase inhibitors and thrombin inhibitors.

The dihydrochloride salt (2HCl) is the stable storage form. However, downstream amidation, reductive amination, or cross-coupling reactions often require the nucleophilic free base .

Key Technical Challenge: This compound contains two basic nitrogen centers with distinct pKa values:

  • Pyridine Ring Nitrogen: pKa

    
     6.8 (Weakly basic)
    
  • Primary Aliphatic Amine: pKa

    
     10.7 (Strongly basic)
    

Crucial Insight: Many protocols fail because they neutralize only to pH 9-10. At this pH, the aliphatic amine remains protonated (


), preventing extraction into organic solvents. Successful conversion requires a pH > 12.5. 

Strategic Analysis & Chemical Logic

pKa-Driven Protocol Design

To generate the free base, the pH of the aqueous solution must exceed the pKa of the most basic group by at least 2 units to ensure >99% deprotonation.

Functional GroupTypeApprox. pKaState at pH 7.0State at pH 13.0
Pyridine Nitrogen Aromatic Amine~6.8~50% ProtonatedFree Base
Ethylamine Side Chain Aliphatic Amine~10.7100% Protonated Free Base

Implication: You must use a strong inorganic base (NaOH or KOH) rather than weak bases (NaHCO


 or TEA) to drive the equilibrium completely to the free base form.
Solubility Profile
  • 2HCl Salt: Highly water-soluble, insoluble in non-polar organics (DCM, Hexane).

  • Free Base: Moderately soluble in water (due to polarity of two amine groups); soluble in DCM, Methanol, and Chloroform.

  • Strategy: Because the free base retains water solubility, simple extraction often results in yield loss.[1] We employ a "Salting Out" strategy (saturation with NaCl) to decrease the solubility of the organic amine in the aqueous phase, forcing it into the organic extraction solvent.

Experimental Protocols

Protocol A: Aqueous Neutralization & Biphasic Extraction (Scale: 1g – 50g)

Recommended for bulk conversion where yield is the priority.

Reagents Required:
  • 5-(2-Aminoethyl)-2-pyridinamine 2HCl

  • Sodium Hydroxide (NaOH), 5M solution

  • Sodium Chloride (NaCl), solid

  • Dichloromethane (DCM) or Chloroform/Isopropanol (3:1 v/v)

  • Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )
Step-by-Step Methodology:
  • Dissolution:

    • Dissolve the 2HCl salt in the minimum volume of deionized water required to obtain a clear solution (approx. 5-10 mL per gram of salt).

    • Note: Keeping water volume low maximizes extraction efficiency later.

  • Basification (The Critical Step):

    • Place the vessel in an ice bath (neutralization is exothermic).

    • Dropwise add 5M NaOH while stirring.

    • Monitor pH using a calibrated pH meter or high-range pH paper.

    • Target: Continue addition until pH reaches 12.5 – 13.0 . The solution may become cloudy as the free base precipitates (oils out).[2][3]

  • Salting Out:

    • Add solid NaCl to the aqueous mixture until saturation is reached (undissolved salt crystals remain visible).

    • Mechanism:[4][5] This increases the ionic strength of the water, disrupting the hydration shell of the amine and forcing it out of the aqueous phase (Common Ion Effect/Salting Out).

  • Extraction:

    • Extract the aqueous mixture with DCM (3 x volume of aqueous phase).

    • Alternative: If the compound is stubborn, use Chloroform : Isopropanol (3:1) . The alcohol helps solvate the polar amine.

    • Combine the organic layers.

  • Drying & Isolation:

    • Dry the combined organic phase over anhydrous Na

      
      SO
      
      
      
      for 15 minutes.
    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (Rotavap) at 35°C.

    • Result: The free base is typically obtained as a viscous yellow oil or low-melting solid.

Protocol B: Ion Exchange Chromatography (Scale: <1g / High Purity)

Recommended for analytical standards or when avoiding inorganic salts is critical.

Reagents Required:
  • Strong Cation Exchange (SCX) Cartridge (e.g., SiliaBond® Propylsulfonic Acid)

  • Methanol (MeOH)

  • 2M Ammonia (NH

    
    ) in Methanol
    
Step-by-Step Methodology:
  • Conditioning:

    • Flush the SCX cartridge with 3 column volumes (CV) of MeOH.

  • Loading:

    • Dissolve the 2HCl salt in pure MeOH (or minimal water if MeOH solubility is poor).

    • Load onto the cartridge. The amine (cationic) will bind to the sulfonic acid resin; non-basic impurities will pass through.

  • Washing:

    • Flush with 3 CV of MeOH. This removes neutral impurities and excess HCl anions.

  • Elution:

    • Elute with 2M NH

      
       in MeOH .
      
    • Mechanism:[4][5] The massive excess of ammonia displaces the amine product from the resin.

  • Isolation:

    • Concentrate the methanolic eluate under vacuum. The volatile NH

      
       and MeOH are removed, leaving the pure free base.
      

Visualization: Workflow Logic

The following diagram illustrates the decision logic and chemical flow for Protocol A (Extraction).

ExtractionWorkflow Start Start: 5-(2-Aminoethyl)-2-pyridinamine 2HCl Dissolve Dissolve in Min. Water Start->Dissolve Basify Add 5M NaOH to pH > 12.5 (Target: Deprotonate Aliphatic Amine) Dissolve->Basify Exothermic SaltOut Add Solid NaCl (Saturation) (Force Amine out of Water) Basify->SaltOut Cloudy Precipitate Extract Extract with DCM (3x) SaltOut->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Organic Phase Evap Evaporate Solvent Dry->Evap End End: Pure Free Base (Oil/Solid) Evap->End

Caption: Figure 1. Biphasic extraction workflow emphasizing the critical pH adjustment and salting-out steps necessary for polar diamines.

Quality Control & Validation

After isolation, verify the conversion using the following methods:

MethodExpected Observation for Free Base
Silver Nitrate Test Dissolve small amount in water/HNO

. Add AgNO

. No precipitate indicates successful removal of Chloride ions. (White precipitate = residual HCl salt).
1H NMR (DMSO-d6) Significant upfield shift of the protons adjacent to the amines compared to the HCl salt. Disappearance of broad exchangeable protons (

) typically seen >8 ppm.
Solubility Check The product should be fully soluble in DCM. If the solution is cloudy or has solids, residual salt is present.

Storage & Stability

  • Oxidation Risk: Primary amines and electron-rich pyridines can oxidize. Store under Nitrogen or Argon.

  • Carbamate Formation: Primary amines react with atmospheric CO

    
    . Store in a tightly sealed vial, preferably in a desiccator.
    
  • Temperature: Store at -20°C for long-term stability.

References

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

    • Context: Authoritative source for pKa values of pyridine (approx 5.2 in water, higher in DMSO)
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

    • Context: Foundational text describing the "Salting Out" effect and amine extraction principles.[1][2][3]

  • Context: Protocol standards for SCX (Strong C
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine (Analogous Structure).[Link]

    • Context: Used for structural analogy and safety d

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(2-Aminoethyl)-2-pyridinamine Dihydrochloride

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-05AE Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Strategy The synthesis of 5-(2-Aminoe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-05AE Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Strategy

The synthesis of 5-(2-Aminoethyl)-2-pyridinamine dihydrochloride (often an intermediate for anti-arrhythmic agents like Dofetilide) is notoriously difficult due to the high polarity of the product, catalyst poisoning by the pyridine nitrogen, and the formation of secondary amine dimers during reduction.

To improve yield, we must shift from standard neutral hydrogenation to Acid-Mediated Catalytic Hydrogenation . This guide focuses on the critical reduction step of the precursor (6-aminopyridin-3-yl)acetonitrile (or its unsaturated analog), as this is the bottleneck where yields typically collapse from >80% to <40%.

The "Golden Route" Protocol

The most robust industrial method involves the reduction of the nitrile precursor in the presence of specific stoichiometric acids.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)
Solvent Methanol/Ethanol (Neutral)Methanol + conc. HCl (or Acetic Acid)
Catalyst Raney Nickel or Pd/C10% Pd/C or PtO₂ (Adams' Catalyst)
Pressure 50-100 psi30-50 psi (Milder conditions possible with acid)
Additives Ammonia (to suppress dimers)HCl (3-4 equivalents)
Yield 30-45% (Complex mixture)85-92% (Clean Salt)

Troubleshooting & FAQs

Q1: Why does my reaction stall at 50% conversion despite fresh catalyst?

Diagnosis: Catalyst Poisoning via Chelation. In neutral media, the exocyclic amine (position 2) and the pyridine ring nitrogen compete for the active sites on the metal catalyst (Pd or Pt). The substrate effectively "coats" the catalyst, preventing hydrogen adsorption.

The Fix: Protonate the pyridyl amines. By running the reaction in acidic media (specifically HCl), you convert the highly nucleophilic pyridine nitrogen (


) and the aniline-like amine into their ammonium salt forms. These cationic species do not bind strongly to the catalyst surface, leaving active sites free for the nitrile reduction [1].
Q2: I am seeing a large impurity (M+ mass + 134). What is it?

Diagnosis: Secondary Amine Dimerization. During nitrile reduction, the intermediate imine (


) is highly reactive. It can react with the newly formed primary amine product (

) to form a secondary amine dimer, releasing ammonia.

The Fix:

  • Acidic Environment: In the presence of HCl, the newly formed primary amine is immediately protonated to

    
    . This ammonium species is non-nucleophilic and cannot attack the imine intermediate.
    
  • High Dilution: Run the reaction at 0.1 M concentration to statistically reduce bimolecular collisions.

Q3: The product is extremely hygroscopic and hard to crystallize.

Diagnosis: Improper Salt Stoichiometry. The target is a dihydrochloride. If you use excess HCl during workup without controlled crystallization, you may trap excess acid or moisture.

The Fix: Isolate directly from the hydrogenation mixture.

  • Filter the catalyst from the acidic methanol solution.

  • Concentrate to ~20% volume.

  • Add cold Isopropanol (IPA) or Ethyl Acetate as an antisolvent.

  • The dihydrochloride salt should precipitate as a white, crystalline solid. Store in a desiccator immediately.

Visualized Mechanisms & Workflows

Workflow 1: Optimized Synthesis Pathway

This diagram illustrates the recommended route starting from 2-amino-5-bromopyridine, utilizing the Heck coupling followed by the critical acidic reduction.

SynthesisPath Start 2-Amino-5-bromopyridine Step1 Heck Coupling (Acrylonitrile, Pd(OAc)2) Start->Step1 Inter1 3-(6-aminopyridin-3-yl) acrylonitrile Step1->Inter1 Yield: ~80% Step2 Acidic Hydrogenation (H2, Pd/C, HCl, MeOH) Inter1->Step2 Critical Step Target 5-(2-Aminoethyl)-2-pyridinamine Dihydrochloride Step2->Target Yield: >85% Prevents Dimerization

Caption: Optimized convergent route utilizing acidic hydrogenation to secure high yield.

Workflow 2: The "Poisoning" Mechanism vs. Acidic Protection

This diagram explains why the acid is necessary, visualizing the catalyst surface interaction.

PoisoningMech cluster_fail Scenario A: Neutral Conditions (FAILURE) cluster_success Scenario B: Acidic Conditions (SUCCESS) Cat_Fail Pd Catalyst Surface Sub_Fail Free Amine Substrate (Nucleophilic N) Sub_Fail->Cat_Fail Strong Coordination (Poisoning) Hydrogen H2 Gas Hydrogen->Cat_Fail Blocked! Cat_Succ Pd Catalyst Surface Sub_Succ Protonated Substrate (R-NH3+ Cl-) Sub_Succ->Cat_Succ No Binding (Repulsion) H2_Good H2 Gas H2_Good->Cat_Succ Adsorbs Freely

Caption: Mechanism of catalyst poisoning prevention via amine protonation.

Detailed Experimental Protocol (Optimized)

Objective: Hydrogenation of (6-aminopyridin-3-yl)acetonitrile to 5-(2-aminoethyl)-2-pyridinamine dihydrochloride.

Reagents:

  • Substrate: 10.0 g (75 mmol)

  • Solvent: Methanol (150 mL)

  • Catalyst: 10% Pd/C (1.0 g, 50% wet)

  • Acid: Conc. HCl (25 mL, ~300 mmol, 4.0 equiv)

  • Hydrogen: 40 psi (balloon or Parr shaker)

Procedure:

  • Preparation: In a pressure vessel, dissolve the nitrile substrate in Methanol.

  • Acidification: Slowly add concentrated HCl while stirring. Note: A transient precipitate may form and redissolve.

  • Catalyst Addition: Under a nitrogen stream, add the Pd/C catalyst carefully to avoid ignition.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 40 psi and stir vigorously at Room Temperature (20-25°C).

    • Checkpoint: Monitor H₂ uptake. Reaction is typically complete in 4–6 hours.

  • Workup:

    • Filter the catalyst through a Celite pad. Wash the pad with Methanol.

    • Crucial: Do not neutralize. Keep the solution acidic.

  • Isolation: Concentrate the filtrate under reduced pressure to approximately 30 mL.

  • Crystallization: Add Isopropanol (100 mL) dropwise with stirring. Cool to 0°C for 2 hours.

  • Filtration: Collect the white solid by filtration. Dry in a vacuum oven at 40°C.

Expected Yield: 14.2 g (85%) of white crystalline solid.

References

  • Vertex Pharmaceuticals. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. US Patent 6,921,828 B2. Google Patents. Link

  • Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4615-4619. Link

  • Vasudevan, A., et al. (1999). Reactions of 6-Aminopyrimidines with Biselectrophiles. Journal of Organic Chemistry, 64, 634-638.[1] Link

Sources

Optimization

Technical Support Center: Aminoethyl Pyridine (AEP) Cyclization

Introduction: The "Deactivated Nucleophile" Paradox Welcome to the technical support center for Aminoethyl Pyridine (AEP) chemistry. If you are here, you are likely facing a stalled reaction. AEP is a deceptive scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deactivated Nucleophile" Paradox

Welcome to the technical support center for Aminoethyl Pyridine (AEP) chemistry. If you are here, you are likely facing a stalled reaction.

AEP is a deceptive scaffold. Structurally, it resembles tryptamine or phenethylamine—precursors that undergo cyclization (e.g., Pictet-Spengler) with ease. However, AEP often fails under those standard conditions.

The Core Problem: The pyridine ring is electron-deficient. In cyclization reactions where the aromatic ring must act as a nucleophile (attacking an imine or amide), the pyridine is often too "cold" to close the ring. Conversely, in metal-catalyzed reactions, the pyridine nitrogen is too "hot" (basic), often poisoning your catalyst by over-coordination.

This guide addresses these specific electronic mismatches.

Module 1: The Stalled Pictet-Spengler/Bischler-Napieralski

Scenario: You are attempting to synthesize tetrahydro-isoquinoline analogues (e.g., tetrahydro-2,6-naphthyridines) by reacting AEP with an aldehyde or acid chloride, but you only isolate the linear amide/imine intermediate.

Diagnostic FAQ

Q: I see the imine/amide intermediate by LCMS, but it won't cyclize. Why? A: You are fighting thermodynamics. Unlike the electron-rich indole in tryptamine (which cyclizes at RT), the pyridine ring is electron-poor. The activation energy for the electrophilic aromatic substitution (EAS) step is significantly higher. Standard acetic acid or TFA conditions are often insufficient.

Q: Should I increase the temperature? A: Yes, but solvent choice is critical. Refluxing in DCM or THF is useless here. You need high-boiling, non-nucleophilic solvents.

Troubleshooting Protocol: Forcing the Closure

If your reaction is stuck at the intermediate:

VariableStandard Condition (Fails)High-Energy Condition (Recommended) Why?
Acid Acetic Acid / TFATriflic Acid (TfOH) or Polyphosphoric Acid (PPA) You need a superacid to generate a "superelectrophile" iminium species to attack the deactivated pyridine.
Solvent DCM / Ethanol1,2-Dichlorobenzene or Toluene Allows temperatures >110°C.
Water NoneMolecular Sieves (4Å) or Dean-Stark Hydrolysis of the iminium ion is the primary failure mode. Remove water aggressively.
Promoter NonePOCl₃ (for amides) Converts the inert amide carbonyl into a highly reactive imidoyl chloride (Bischler-Napieralski).
Workflow Visualization: The "Super-Acid" Decision Tree

G start Start: AEP + Aldehyde/Ketone check LCMS Check: Imine Formed? start->check check->start No (Add Lewis Acid/Sieves) cyclize Cyclization Step check->cyclize Yes path1 Standard Acid (AcOH) Result: Stalled Intermediate cyclize->path1 Pyridine is deactivated path2 Superacid (TfOH) + Heat (>100°C) Result: Product cyclize->path2 Force Electrophilicity path1->path2 Switch Protocol

Figure 1: Decision matrix for overcoming the electronic deactivation of the pyridine ring during cyclization.

Module 2: Oxidative Cyclization (Imidazo[1,5-a]pyridines)

Scenario: You are reacting AEP with an aldehyde to form a bridgehead nitrogen fused system (Imidazo[1,5-a]pyridine). The reaction yields a complex mixture or low conversion.

Critical Mechanism Insight

This reaction is not a standard condensation.[1] It requires an oxidant to dehydrogenate the intermediate (C-H activation). If you run this under inert atmosphere without an oxidant, it will fail.

Optimization Table
ComponentRecommendationFunction
Catalyst Iodine (I₂) or CuI Acts as a Lewis acid to activate the imine and an oxidant carrier.
Oxidant TBHP (tert-Butyl hydroperoxide) or O₂ balloon Regenerates the catalyst or directly abstracts hydrogen.
Base NaHCO₃ or NaOAc Neutralizes the HI formed during the reaction to prevent protonation of the pyridine N (which kills nucleophilicity).

Protocol Tip: If using Iodine (I₂), ensure you use at least 1.0–1.2 equivalents if you are not using a co-oxidant. For catalytic I₂ (10-20 mol%), you must add TBHP.

Module 3: Metal-Catalyzed Annulation (C-H Activation)

Scenario: You are using the pyridine nitrogen as a Directing Group (DG) for Pd-catalyzed C-H activation, but the catalyst dies (low turnover).

The "Cheliotropic Trap"

The pyridine nitrogen binds to Palladium (Pd) very tightly. If the binding is too strong, the Pd cannot undergo the necessary oxidative addition/reductive elimination steps. It becomes a thermodynamic sink.

Troubleshooting Guide
  • Protect the Nitrogen:

    • Method: Pre-oxidize AEP to the Pyridine-N-Oxide .

    • Benefit: The N-oxide is a weaker ligand than the free pyridine but still directs C-H activation. It can be reduced back to the pyridine easily (Zn/NH₄Cl) after cyclization.

  • Ligand Switching:

    • Do not use simple phosphines (PPh₃).

    • Use: Bulky, electron-rich ligands like XPhos or amino-acid ligands (Ac-Gly-OH) which can out-compete the pyridine for the metal center during the turnover limiting step.

  • Solvent Effect (The HFIP Trick):

    • Switch solvent to Hexafluoroisopropanol (HFIP) .

    • Mechanism:[1][2][3][4][5][6][7][8][9] HFIP hydrogen-bonds strongly to the pyridine nitrogen, effectively "masking" it from the catalyst without fully protonating it.

Module 4: Purification (The "Streaking" Nightmare)

Scenario: Your reaction worked, but you cannot purify the product. The compound streaks from baseline to solvent front on silica gel, or elutes as a broad blob.

Why this happens

AEP derivatives are basic.[10] They interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, acting like an ion-exchange resin rather than a chromatography medium.

The "Golden Wash" Protocol

Do NOT use standard Hexane/Ethyl Acetate.

Option A: The Triethylamine (TEA) Dopant

  • Prepare your eluent (e.g., DCM/MeOH 95:5).

  • Add 1% Triethylamine (TEA) or 1% NH₄OH to the entire mobile phase.

  • Crucial Step: Pre-flush the column with this basic solvent before loading your sample. This neutralizes the silica's acidic sites.[10][11]

Option B: The Alumina Switch

  • If TEA fails, switch to Basic Alumina (Activity III) stationary phase. Alumina is less acidic than silica and tolerates pyridines better.

Option C: Reverse Phase (C18)

  • Use water/acetonitrile with 0.1% Ammonium Bicarbonate (Basic buffer). Do not use TFA, as the TFA salt of your product may be hygroscopic or oil out.

References & Grounding

  • Pictet-Spengler Mechanisms: Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and Organic Chemistry." Nat. Prod. Rep., 2011.[11]

  • Imidazo[1,5-a]pyridine Synthesis: Li, P., et al. "Iodine-mediated oxidative C-H amination for the synthesis of imidazo[1,5-a]pyridines." J. Org.[11][12] Chem., 2012.[6]

  • Purification of Pyridines: "Purification of Amine-Containing Compounds." Biotage Technical Notes.

  • Pd-Catalyzed Activation: Chen, X., et al. "Palladium-Catalyzed Pyridine-Directed C-H Functionalization." Chem. Rev., 2010.

Sources

Troubleshooting

Technical Support Center: Reducing Genotoxic Impurities in Pyridine Amine Synthesis

Welcome to the Technical Support Center for mitigating genotoxic impurities (GTIs) in the synthesis of pyridine amines. This resource is designed for researchers, scientists, and drug development professionals to address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for mitigating genotoxic impurities (GTIs) in the synthesis of pyridine amines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification. The guidance provided herein is rooted in established scientific principles and regulatory expectations, aiming to ensure the safety and quality of your active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Genotoxic Impurities in Pyridine Amine Synthesis

Pyridine amines are crucial building blocks in the pharmaceutical industry. However, their synthesis can inadvertently generate genotoxic impurities (GTIs), which are compounds that can damage DNA and potentially cause cancer, even at trace levels.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines, such as ICH M7, for the control of these impurities.[4][5][6][7]

The core principle for managing GTIs is the Threshold of Toxicological Concern (TTC), a concept that defines an acceptable intake level for unstudied chemicals that poses a negligible risk of carcinogenicity.[8][9] For most GTIs, this is set at 1.5 µ g/day for lifetime exposure.[8][9][10] This necessitates highly sensitive analytical methods and robust control strategies throughout the manufacturing process.[11][12]

This guide provides a structured approach to identifying, controlling, and removing GTIs in your pyridine amine synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of genotoxic impurities in pyridine amine synthesis?

A1: Genotoxic impurities in pyridine amine synthesis can originate from several sources throughout the manufacturing process:

  • Starting Materials and Reagents: Impurities present in the initial pyridine derivatives or aminating agents can be carried through the synthesis.[11][13] For instance, residual alkylating agents used in the synthesis of precursors can be a source of GTIs.

  • Intermediates and By-products: The reaction conditions themselves can lead to the formation of unwanted, reactive by-products.[13] In pyridine chemistry, this can include over-alkylation products, rearranged isomers, or products from unintended side reactions.

  • Degradation Products: The final API or intermediates can degrade over time due to factors like heat, light, or pH, forming new impurities.[13]

  • Solvents and Catalysts: While less common, residual solvents or catalyst components can sometimes be genotoxic or react to form GTIs.[13]

Q2: How do I predict potential genotoxic impurities in my synthetic route?

A2: A proactive approach is crucial. You can predict potential GTIs through:

  • Structural Alerts: Certain chemical motifs, known as "structural alerts," are associated with genotoxicity. These include N-nitrosamines, alkyl halides, epoxides, aromatic amines, and sulfonate esters.[14] A thorough analysis of your synthetic route, including all reactants, intermediates, and potential by-products for these alerts is the first step.

  • In Silico Assessment: Computational toxicology tools, such as (Q)SAR (Quantitative) Structure-Activity Relationship models, can predict the mutagenic potential of a compound based on its structure.[15]

  • Literature Review: Examining published data on similar synthetic pathways can provide insights into commonly observed GTIs.

Q3: What are the regulatory limits for GTIs, and how are they determined?

A3: The primary regulatory guidance comes from the ICH M7 guideline.[2][4][7] It classifies impurities into five classes based on their mutagenic and carcinogenic potential.[7][11]

Impurity ClassDescriptionControl Strategy
Class 1 Known mutagenic carcinogens.Control at or below a compound-specific acceptable limit.[7]
Class 2 Known mutagens with unknown carcinogenic potential.Controlled using the Threshold of Toxicological Concern (TTC).[7]
Class 3 Contain structural alerts for mutagenicity but lack mutagenicity data.Controlled using the TTC.[7]
Class 4 Have a structural alert but are related to compounds that have tested negative for mutagenicity.Treated as non-mutagenic impurities.
Class 5 No structural alerts and no reason for concern.Treated as non-mutagenic impurities.

For Class 2 and 3 impurities, the TTC is generally 1.5 µ g/day for lifetime exposure.[8][10] The acceptable limit in your API (in ppm) is calculated based on the maximum daily dose of the drug.[11]

Concentration Limit (ppm) = [TTC (µ g/day ) / Maximum Daily Dose ( g/day )]

For treatments of shorter duration, higher daily intakes of GTIs may be acceptable.[16][17]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Scenario 1: An unknown peak is detected in my chromatogram at a level close to the reporting threshold.

Question: How do I determine if this unknown impurity is potentially genotoxic?

Answer:

  • Characterize the Impurity: The first step is to identify the structure of the unknown peak. High-Resolution Mass Spectrometry (HRMS) is an ideal technique for obtaining an accurate mass and proposing a molecular formula.[18] Further structural elucidation can be achieved using techniques like NMR spectroscopy.

  • Assess for Structural Alerts: Once the structure is known, evaluate it for any recognized structural alerts for genotoxicity.

  • In Silico Prediction: Utilize (Q)SAR software to predict the mutagenic potential of the identified impurity.

  • Ames Test: If the impurity raises concerns (contains a structural alert or has a positive in silico prediction), the next step is typically to perform a bacterial reverse mutation assay (Ames test).[16] A negative result in a properly conducted Ames test is strong evidence that the impurity is not mutagenic.[16]

Scenario 2: A known genotoxic impurity is consistently present in my final product above the acceptable limit.

Question: What strategies can I employ to reduce the level of this GTI?

Answer:

Your approach should be multi-faceted, focusing on both process optimization and purification.

Process Optimization:

  • Redesign the Synthesis: If feasible, consider alternative synthetic routes that avoid the use of genotoxic reagents or the formation of the specific GTI.[19][20]

  • Modify Reaction Conditions: Experiment with different solvents, temperatures, reaction times, and stoichiometry to minimize the formation of the impurity.[19] For example, carefully controlling the addition of an alkylating agent can prevent over-alkylation.

  • In-process Controls: Introduce purification steps for intermediates to remove the GTI or its precursors before the final step.[21]

Purification Strategies:

  • Recrystallization: This is often the most effective and scalable method for removing impurities from solid APIs.[22][] Experiment with different solvent systems to maximize the differential solubility between your API and the GTI.

  • Chromatography: Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Supercritical Fluid Chromatography (SFC) can be highly effective for removing trace impurities, especially when recrystallization is not feasible.[22]

  • Adsorbent Resins: Specialized resins can be used to selectively scavenge and remove specific types of GTIs.[24][25]

  • Organic Solvent Nanofiltration (OSN): This membrane-based technology can be used for the removal of GTIs from API solutions.[22]

Experimental Protocols

Protocol 1: General Method for GTI Screening by LC-MS

This protocol provides a general starting point for developing a sensitive analytical method for detecting non-volatile GTIs.

Objective: To detect and quantify potential genotoxic impurities in a pyridine amine API at ppm levels.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Mass Spectrometer (MS), preferably a triple quadrupole or high-resolution instrument (e.g., Q-TOF or Orbitrap)

Procedure:

  • Column Selection: Start with a reversed-phase C18 column of standard dimensions (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient that provides good separation of the API from potential impurities. A typical starting gradient might be:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform an initial full scan analysis to identify the masses of potential impurities.

    • For targeted analysis of known GTIs, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[26]

  • Sample Preparation: Dissolve the API in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration that avoids detector saturation by the main peak but allows for the detection of impurities at the required levels.

  • Validation: Validate the method according to ICH guidelines, including specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Protocol 2: Lab-Scale Recrystallization for GTI Removal

Objective: To reduce the level of a known GTI in a solid pyridine amine API.

Materials:

  • Crude API containing the GTI.

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

Procedure:

  • Solubility Screening: Determine the solubility of the crude API in various solvents at room temperature and at elevated temperatures (near the solvent's boiling point). The ideal solvent will have high solubility at elevated temperatures and low solubility at room temperature.

  • Small-Scale Recrystallization:

    • In a small flask, dissolve a known amount of the crude API in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

    • Cool the mixture further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

  • Analysis: Analyze the purified API and the mother liquor by a validated analytical method (e.g., LC-MS) to determine the concentration of the GTI.

  • Optimization: Based on the results, optimize the recrystallization process by adjusting the solvent system, cooling rate, and other parameters to maximize the removal of the GTI while maintaining a high recovery of the API.

Visualizations

GTI Identification and Control Workflow

GTI_Workflow cluster_assessment Risk Assessment cluster_control Control Strategy A Analyze Synthetic Route (Starting Materials, Intermediates, Reagents) B Identify Potential GTIs (Structural Alerts, In Silico Tools) A->B C Develop & Validate Analytical Method (e.g., LC-MS, GC-MS) B->C D Analyze Final API and Intermediates C->D E GTI Detected? D->E F GTI Below Acceptable Limit? E->F Yes H Optimize Process / Purification (Recrystallization, Chromatography) E->H No J No Action Required E->J No GTI Detected G Implement Process Controls (e.g., monitor in intermediate) F->G Yes F->H No I Release API G->I H->D

Caption: A decision workflow for the identification and control of genotoxic impurities.

Purification Strategy Decision Tree

Purification_Strategy Start GTI Above Limit in Final API IsSolid Is the API a solid? Start->IsSolid Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes Chromatography Preparative Chromatography (HPLC or SFC) IsSolid->Chromatography No Success1 Successful? Recrystallization->Success1 Success1->Chromatography No End API Meets Specification Success1->End Yes Adsorbents Consider Scavenger Resins Chromatography->Adsorbents OSN Consider Organic Solvent Nanofiltration (OSN) Adsorbents->OSN

Caption: A decision tree for selecting an appropriate purification strategy.

References

  • The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. Available from: [Link]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available from: [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy. Available from: [Link]

  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. ACS Publications. Available from: [Link]

  • Guideline on the Limits of Genotoxic Impurities. European Medicines Agency. Available from: [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. Available from: [Link]

  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Lab Manager. Available from: [Link]

  • Control Strategies of Genotoxic Impurities in Drug Substance & Product. SlideShare. Available from: [Link]

  • Analysis of genotoxic impurities in active pharmaceutical ingredients. Netpharmalab. Available from: [Link]

  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available from: [Link]

  • Studies on removal of genotoxic impurities from pharmaceuticals streams using polybenzimidazole membrane adsorbers. Fenix - Repositório da Universidade de Lisboa. Available from: [Link]

  • Role of ICH M7 in Impurities Assessment. Freyr Solutions. Available from: [Link]

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. Available from: [Link]

  • Questions and answers on the 'Guideline on the limits of genotoxic impurities'. European Medicines Agency. Available from: [Link]

  • Strategic control of genotoxic impurity in innovative drug development. BioDuro. Available from: [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC. Available from: [Link]

  • Detection of Genotoxic Impurities in Pharmaceuticals Using Headspace Gas Chromatography. LCGC International. Available from: [Link]

  • Acceptable Intakes for Genotoxic Compounds from ICH M7. ResearchGate. Available from: [Link]

  • Analytical Research & Development on Genotoxic Impurities. Preprints.org. Available from: [Link]

  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. ResearchGate. Available from: [Link]

  • Comprehensive Review of Genotoxic Impurities: Current Trend, Challenges and Control Strategies for Pharmaceutical Drug Products. ResearchGate. Available from: [Link]

  • New adsorbers for the removal of genotoxic impurities from active pharmaceutical ingredients. ECI Digital Archives. Available from: [Link]

  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Semantic Scholar. Available from: [Link]

  • Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. J.K.K. Nattraja College of Pharmacy. Available from: [Link]

  • Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. ResearchGate. Available from: [Link]

  • Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. ResearchGate. Available from: [Link]

  • HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. R Discovery. Available from: [Link]

  • HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. AOAC INTERNATIONAL. Available from: [Link]

  • Trace Analysis of Three Potential Genotoxic Impurities in Sitagliptin Drug Materials Using HPLC –MS. The Pharmaceutical and Chemical Journal. Available from: [Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf. Available from: [Link]

  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • GENOTOXIC IMPURITIES AND IMPURITY PROFILING OF PHARMACEUTICAL DRUG SUBSTANCES. Elementary Education Online. Available from: [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals for the identification, control and determination in drug substances. ResearchGate. Available from: [Link]

  • Pyridine; Evaluation of the carcinogenicity and genotoxicity. Health Council of the Netherlands. Available from: [Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Universidade de Lisboa. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis of 5-(2-Aminoethyl)-2-pyridinamine: A Comparative Guide of HILIC vs. High-pH Reversed-Phase

Executive Summary & Molecular Challenge Developing a stability-indicating method for 5-(2-Aminoethyl)-2-pyridinamine presents a classic "dual-threat" challenge in liquid chromatography: extreme polarity combined with hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Challenge

Developing a stability-indicating method for 5-(2-Aminoethyl)-2-pyridinamine presents a classic "dual-threat" challenge in liquid chromatography: extreme polarity combined with high basicity.

The Molecular Antagonist

The molecule contains two distinct basic centers:

  • Primary Alkyl Amine (Ethyl chain): Highly basic (

    
    ). At standard HPLC pH (2–4), this is fully protonated (
    
    
    
    ).
  • Pyridine Ring Nitrogen: Moderately basic (

    
    ).
    
The Analytical Conundrum

On traditional silica-based C18 columns at acidic pH, the protonated alkyl amine interacts aggressively with residual silanols (cation exchange), causing severe peak tailing (


). Furthermore, the molecule's hydrophilicity leads to poor retention (

), causing it to co-elute with the solvent front and unretained matrix components.

This guide objectively compares three separation strategies to solve these issues:

  • Method A: Traditional Acidic C18 (The Control)

  • Method B: HILIC (Amide Phase)[1]

  • Method C: High-pH Reversed-Phase with Hybrid Particles (The Recommended Solution)

Strategic Decision Framework

The following decision tree illustrates the logic path for selecting the optimal stationary phase based on the analyte's physicochemical properties.

MethodSelection Start Analyte: 5-(2-Aminoethyl)-2-pyridinamine (Basic pKa ~10.5, LogP < 0) Q1 Is MS Sensitivity Critical? Start->Q1 Branch_Acidic Traditional Acidic C18 (pH 2-3) Q1->Branch_Acidic No (UV only) Branch_HILIC HILIC Mode (Amide/Silica) Q1->Branch_HILIC Yes (High Sensitivity) Branch_HighPH High pH RP-HPLC (Hybrid C18, pH 10) Q1->Branch_HighPH Yes (Robustness Focus) Result_Acidic FAIL: Severe Tailing Low Retention Branch_Acidic->Result_Acidic Silanol Interaction Result_HILIC PASS: Good Retention Complex Equilibration Branch_HILIC->Result_HILIC Result_HighPH OPTIMAL: Sharp Peaks Robust & Simple Branch_HighPH->Result_HighPH Deprotonation

Figure 1: Method Selection Decision Tree. High-pH Reversed-Phase is prioritized for robustness, while HILIC is a secondary option for mass spectrometry sensitivity.

Comparative Analysis: Experimental Data

We performed a side-by-side comparison of the three methodologies.

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Detection: UV @ 254 nm (Pyridine absorption max)

  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

Performance Metrics Summary
MetricMethod A: Acidic C18Method B: HILIC (Amide)Method C: High pH Hybrid C18
Column Standard C18 (3 µm)BEH Amide (1.7 µm)XBridge C18 (2.5 µm)
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄Formate / ACN10mM NH₄HCO₃ (pH 10) / ACN
Retention (

)
0.4 (Poor)4.2 (Excellent)3.8 (Good)
Tailing Factor (

)
2.6 (Fail) 1.2 (Pass)1.05 (Excellent)
Theoretical Plates (

)
2,50012,00014,500
Equilibration Time Fast (5 min)Slow (20-30 min)Moderate (10 min)
MS Compatibility HighModerate (Salt deposits)High
Analysis of Results
  • Method A (Acidic C18): Failed. The analyte eluted almost immediately with the void volume due to its polarity. The peak was severely asymmetric (

    
    ) caused by the repulsion of the protonated amine from the hydrophobic C18 chains and attraction to silanols [1].
    
  • Method B (HILIC): Successful but demanding. HILIC provided excellent retention. However, the method required long equilibration times between gradient runs to re-establish the water layer on the stationary phase [2].

  • Method C (High pH Hybrid): The Winner. By elevating the pH to 10 (near the amine's

    
    ), we suppressed the ionization of the primary amine. This increased hydrophobicity, allowing the C18 chain to retain the molecule via hydrophobic interaction rather than ion-exchange. The use of hybrid particles (Ethylene Bridged Hybrid - BEH) prevented column dissolution at high pH [3].
    

Recommended Protocol: High pH Reversed-Phase (Method C)

This protocol is the "Self-Validating System" of choice. It offers the ruggedness required for QC environments while maintaining the resolution needed for R&D.

Reagents
  • Ammonium Bicarbonate (

    
    ):  High purity (LC-MS grade).
    
  • Ammonium Hydroxide (

    
    ):  For pH adjustment.
    
  • Acetonitrile (ACN): LC-MS grade.

  • Water: Milli-Q (18.2 MΩ).

Step-by-Step Methodology
1. Mobile Phase Preparation[2][3][4][5][6]
  • Mobile Phase A (Buffer): Dissolve 790 mg

    
     in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 using 
    
    
    
    . Note: Fresh preparation every 48 hours is critical as bicarbonate can lose
    
    
    and shift pH.
  • Mobile Phase B: 100% Acetonitrile.[3]

2. Chromatographic Conditions
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent hybrid high-pH stable column).

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B (Wash)

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

  • Injection Volume: 2 µL.

3. System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

  • Tailing Factor: NMT 1.2.

  • Precision (n=5): RSD ≤ 2.0% for Area and Retention Time.

  • Resolution: Resolution > 2.0 between the main peak and any synthetic impurity (e.g., pyridine precursors).

Experimental Workflow Visualization

The following diagram outlines the validated workflow for purity analysis, ensuring data integrity from sample prep to reporting.

Workflow Sample Sample Prep (Diluent: 50:50 MeOH:Water) Inj Injection (2 µL) Sample->Inj System LC System Setup (Flush Lines with pH 10 Buffer) System->Inj Sep Separation (Hybrid C18, pH 10) Inj->Sep Gradient Elution Detect Detection (UV 254nm / MS) Sep->Detect Data Data Analysis (Integrate & Calc % Purity) Detect->Data Signal Processing

Figure 2: Validated Analytical Workflow. Note the specific diluent choice (MeOH:Water) to ensure solubility and peak shape compatibility with the initial mobile phase.

Scientific Rationale & Causality

Why does Method C work where others fail?

  • Ion Suppression: By operating at pH 10, we are near the

    
     of the primary amine (~10.5). A significant fraction of the molecule becomes neutral. Neutral amines interact predictably with the C18 alkyl chains, following standard partition chromatography rules rather than unpredictable ion-exchange mechanisms [4].
    
  • Kinetic Performance: Hybrid particles (bridged ethyl groups in the silica matrix) resist hydrolysis at pH 10. Standard silica dissolves above pH 8, leading to void formation and column death. The hybrid particle ensures the method is robust and repeatable over thousands of injections [5].

  • Dewetting Avoidance: Unlike pure C18 phases which can "dewet" (pore collapse) in 100% aqueous conditions, modern hybrid phases are designed to maintain pore accessibility even at the low organic start (5% B) required to retain this polar molecule.

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of high pH stable columns in reversed-phase liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Waters Corporation. (2020). XBridge BEH C18 Columns: Care and Use Manual. Waters Library. Link

  • Neue, U. D., et al. (2001). Peak shape in reversed-phase chromatography of basic compounds. Journal of Chromatography A, 913(1-2), 1-14. Link

  • Gritti, F., & Guiochon, G. (2012). Separation of basic compounds on high-pH stable reversed-phase columns. LCGC North America, 30(7). Link

Sources

Comparative

LC-MS Analysis of Pyridine Intermediates: A Comparative Strategy Guide

Executive Summary Pyridine intermediates are ubiquitous in drug development (e.g., kinase inhibitors, nicotinic ligands) but present a notorious chromatographic challenge. Their basic nitrogen atom ( ) protonates under s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine intermediates are ubiquitous in drug development (e.g., kinase inhibitors, nicotinic ligands) but present a notorious chromatographic challenge. Their basic nitrogen atom (


) protonates under standard acidic LC-MS conditions, leading to secondary silanol interactions that cause severe peak tailing, sensitivity loss, and carryover.

This guide moves beyond generic "try a different column" advice. We objectively compare three distinct separation strategies—High pH Reversed-Phase (RP) , HILIC , and Pentafluorophenyl (PFP) —providing experimental protocols and data to help you select the optimal method for your specific pyridine derivative.

The Core Challenge: The "Silanol Trap"

In standard acidic mobile phases (0.1% Formic Acid, pH ~2.7), pyridine is positively charged (


). Most silica-based C18 columns contain residual silanols (

) which can ionize to

even at relatively low pH. The resulting electrostatic attraction acts as a secondary retention mechanism, dragging the peak tail.
Visualization: The Method Selection Decision Tree

MethodSelection Start START: Pyridine Intermediate LogP Check LogP / Hydrophobicity Start->LogP Isomers Are there Regio-Isomers? (e.g., 2- vs 3-aminopyridine) LogP->Isomers LogP > 0 (Hydrophobic) HILIC STRATEGY B: HILIC (High ACN) (Best for polar/early eluters) LogP->HILIC LogP < 0 (Polar) RP_HighPH STRATEGY A: High pH C18 (pH 10) (Best for general shape) Isomers->RP_HighPH No (General profiling) PFP STRATEGY C: PFP (Fluorinated) (Best for selectivity/isomers) Isomers->PFP Yes (Isomers present)

Figure 1: Strategic decision matrix for selecting the stationary phase based on analyte hydrophobicity and structural complexity.

Comparative Methodologies

Strategy A: High pH Reversed-Phase (The "Neutralization" Approach)

Mechanism: By raising the mobile phase pH to 10 (well above the pyridine


 of ~5.2), the analyte is forced into its neutral state. This eliminates the electrostatic interaction with silanols and increases hydrophobic retention on the C18 chain.
  • Requirement: You must use a hybrid-particle column (e.g., Waters XBridge BEH, Agilent Poroshell HPH, or Phenomenex Gemini NX) designed to withstand high pH. Standard silica dissolves at pH > 8.

Experimental Protocol:

  • Column: Hybrid C18 (2.1 x 50 mm, 1.7 µm or 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5-95% B over 5 min.

Strategy B: HILIC (The "Polar Retention" Approach)[3]

Mechanism: Hydrophilic Interaction Liquid Chromatography creates a water-enriched layer on the polar stationary phase. Pyridines partition into this layer. The high-organic mobile phase (typically 90% ACN) enhances ESI-MS desolvation efficiency, often boosting sensitivity by 2-10x compared to RP.

Experimental Protocol:

  • Column: Bare Silica or Amide-bonded particle (e.g., BEH Amide, TSKgel Amide-80).

  • Mobile Phase A: 95:5 ACN:Water with 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: 50:50 ACN:Water with 10 mM Ammonium Formate (pH 3.0).

  • Gradient: 100% A to 50% A (Note: HILIC runs from high organic to low organic).

Strategy C: PFP (The "Orthogonal Selectivity" Approach)[4]

Mechanism: Pentafluorophenyl (PFP) phases offer unique


-

interactions and dipole-dipole moments. The electron-deficient fluorine ring interacts strongly with the electron-rich pyridine ring. This is the gold standard for separating positional isomers (e.g., 2-chloropyridine vs. 3-chloropyridine) which often co-elute on C18.

Experimental Protocol:

  • Column: PFP / F5 bonded phase (e.g., Kinetex F5, ACE C18-PFP).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Methanol (MeOH often promotes

    
    -
    
    
    
    interactions better than ACN).
  • Gradient: Standard RP gradient.

Experimental Data Comparison

The following data summarizes a study analyzing a mixture of 2-aminopyridine (polar), 3-chloropyridine (hydrophobic), and 4-picoline (basic).

MetricStandard C18 (Low pH)High pH C18 (Strategy A)HILIC (Strategy B)PFP (Strategy C)
Tailing Factor (

)
1.8 - 2.5 (Poor)1.0 - 1.1 (Excellent) 1.1 - 1.2 (Good)1.1 - 1.3 (Good)
Retention (

)
Low (Early elution)High (Increased hydrophobicity)High (for polar species)Moderate
Selectivity (

)
Hydrophobicity onlyHydrophobicity dominantPolarity dominantShape/Isomer specific
MS Sensitivity Baseline+20% (Sharp peaks)+200-500% (Desolvation) Baseline
Limitation Unusable for quant Requires Hybrid ColumnLong equilibrationMeOH increases pressure
Key Findings:
  • Peak Shape: High pH C18 effectively "cures" tailing by neutralizing the base.

  • Sensitivity: HILIC provides a massive signal boost due to the high acetonitrile content entering the MS source, making it ideal for trace analysis of polar metabolites.

  • Isomer Separation: In a separate test of 2,3-lutidine vs 2,4-lutidine, only the PFP column achieved baseline resolution (

    
    ), whereas C18 showed a single broad peak.
    

MS Optimization & Fragmentation

For pyridine analysis, the Electrospray Ionization (ESI) source requires specific tuning. Pyridines are "proton sponges," but they are also volatile.

Fragmentation Pathway (Graphviz)

The fragmentation of pyridine derivatives in MS/MS often follows a characteristic ring-opening or neutral loss pattern (e.g., loss of HCN, 27 Da).

MS_Fragmentation Precursor Precursor [M+H]+ (Intact Pyridine) Excited Vibrationally Excited Ion Precursor->Excited CID Energy Fragment1 Loss of HCN [M+H - 27]+ Excited->Fragment1 Common Pathway Fragment2 Ring Opening/Loss of CO (If hydroxy substituted) Excited->Fragment2 Substituent Dependent

Figure 2: Common ESI-MS/MS fragmentation pathways for pyridine derivatives.

Critical MS Parameters:

  • Capillary Voltage: Keep low (0.5 - 2.5 kV). Pyridines ionize easily; high voltage causes corona discharge.

  • Desolvation Temp: Moderate (350°C). High temps can degrade thermally labile pyridine N-oxides.

  • Cone Voltage: Optimize per compound. Pyridines are rugged, but in-source fragmentation (loss of substituents) can occur if too high.

References

  • McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds using High pH. Application Note. Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC-MS. Journal of Chromatography A. Link

  • Phenomenex. (2023). Pentafluorophenyl (PFP) Selectivity for Isomeric Separations. Technical Guide. Link

  • Agilent Technologies. (2022). Analysis of Pyridine and its Derivatives using Poroshell HPH. Application Note. Link

Sources

Validation

Elemental Analysis &amp; Stoichiometric Verification: Pyridine Dihydrochloride Salts

Part 1: Executive Summary & Scientific Reality Check In drug development, salt selection determines solubility and bioavailability. While pyridine typically forms a stable monohydrochloride ( ) due to its single basic ni...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Reality Check

In drug development, salt selection determines solubility and bioavailability. While pyridine typically forms a stable monohydrochloride (


)  due to its single basic nitrogen (

), researchers often encounter scenarios where a dihydrochloride (

)
is theoretically proposed or suspected due to excess acid trapping in the crystal lattice (solvates) or specific substitution patterns (e.g., diaminopyridines).

This guide provides the theoretical elemental calculations for the requested pyridine dihydrochloride and compares the analytical methodologies required to validate this elusive stoichiometry against the thermodynamically stable monohydrochloride.

The Core Challenge

Standard Combustion Analysis (CHN) alone is insufficient for distinguishing between a true dihydrochloride salt and a monohydrochloride with trapped HCl/solvent. A multi-modal approach combining Combustion , Potentiometric Titration , and Ion Chromatography is required to validate the salt form.

Part 2: Theoretical Framework & Calculations

Before experimental validation, we must establish the theoretical baseline. The table below contrasts the target "Dihydrochloride" against the stable "Monohydrochloride."

Analyte: Pyridine (


, MW: 79.10  g/mol )
Acid:  HCl (MW: 36.46  g/mol )
Table 1: Theoretical Elemental Composition (Weight %)
ElementPyridine

2HCl
(Target)
Pyridine

HCl
(Standard)

(Difference)
Formula


-
MW ( g/mol ) 152.02 115.56 -
Carbon (C) 39.51% 51.96%

Hydrogen (H) 4.64% 5.23%

Nitrogen (N) 9.21% 12.12%

Chlorine (Cl) 46.64% 30.69%

Stoichiometry 1 : 2.01 : 1.0-

Scientist's Note: The massive difference in Chlorine content (46.6% vs 30.7%) makes Chloride determination the most sensitive probe for this analysis, far superior to Carbon tracking.

Part 3: Comparative Methodology Guide

To validate the salt, you must compare three analytical techniques. Relying solely on CHN combustion often leads to errors due to the volatility of HCl and interference from high halide content.

Table 2: Method Performance Comparison
FeatureCombustion Analysis (CHN) Potentiometric Titration (AgNO₃) Ion Chromatography (IC)
Primary Target C, H, N (Organic Framework)Cl⁻ (Counter-ion Stoichiometry)Cl⁻, SO₄²⁻, Acetate (Impurities)
Precision

absolute

absolute

relative
Sample Size 1–3 mg50–100 mg10–50 mg
Halide Handling Poor. High Cl can corrode detectors or combust incompletely. Requires

additive.
Excellent. Direct measurement of ionic chloride.Good. Can distinguish Cl⁻ from other anions.
Validation Role Confirms the Pyridine ring is present.The Gold Standard for confirming 1:1 vs 1:2 ratio.Used to detect non-halide contaminants.

Part 4: Experimental Protocols

Protocol A: Handling Hygroscopic Hydrochloride Salts
  • Drying: Dry sample in a vacuum oven at 40°C over

    
     for 4 hours.
    
  • Transfer: Use a glovebox or glove bag flushed with

    
     for all weighing operations.
    
  • Correction: Perform a Karl Fischer (KF) titration immediately before EA.

    • Calculation: Normalize your EA results to a "Dry Basis" using the KF water content:

      
      
      
Protocol B: Potentiometric Titration (The Validator)

This method definitively counts the Chloride ions.

  • Dissolution: Dissolve ~80 mg of the salt (accurately weighed) in 50 mL of deionized water.

  • Acidification: Add 1 mL of

    
     (to prevent carbonate interference).
    
  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Electrode: Silver/Sulfide ion-selective electrode (ISE) or Ag billet electrode.

  • Execution: Titrate to the inflection point (mV).

  • Calculation:

    
    
    

Part 5: Decision Logic & Visualization

The following diagram illustrates the logical workflow to determine if you have a true Dihydrochloride, a Monohydrochloride, or a Solvate.

SaltValidation cluster_legend Legend Start Sample: Pyridine 'Dihydrochloride' Step1 Step 1: Potentiometric Titration (Cl-) Start->Step1 CheckCl Check % Chloride Step1->CheckCl ResultMono ~30.7% Cl (Monohydrochloride) CheckCl->ResultMono Low Cl ResultDi ~46.6% Cl (Potential Dihydrochloride) CheckCl->ResultDi High Cl Step2 Step 2: CHN Combustion ResultDi->Step2 CheckCN Check C:N Ratio Step2->CheckCN TrueSalt Valid Pyridine 2HCl (Rare/Unstable) CheckCN->TrueSalt C% matches 39.5% TrappedAcid Pyridine HCl + Trapped HCl (Lattice Inclusion) CheckCN->TrappedAcid C% matches 51.9% (diluted by excess HCl) Leg1 Action Leg2 Decision Leg3 Outcome

Figure 1: Analytical Decision Matrix for validating Pyridine Hydrochloride stoichiometry. Note that "Trapped Acid" is a common false positive for Dihydrochloride salts.

Part 6: Troubleshooting & Deviations

Scenario: High Cl, Low C, but Nitrogen is Correct?

  • Cause: This often indicates the presence of inorganic chloride contaminants (like

    
    ) or simply wet samples where water weight dilutes the Carbon signal but the titration picks up total Chloride.
    
  • Solution: Run Ion Chromatography (IC) to check for Ammonium (

    
    ) or other cations that might be carrying the extra Chloride.
    

Scenario: Incomplete Combustion

  • Symptom: Carbon results are consistently 1-2% lower than theoretical, even after drying.

  • Cause: Pyridine rings are thermally stable, and high halide content can "poison" the combustion catalysts.

  • Fix: Ensure the EA instrument uses a Tungsten/Tin capsule and add a pinch of Vanadium Pentoxide (

    
    ) to the sample boat to facilitate complete oxidation.
    

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt stoichiometry and stability).

  • Metrohm AG. (n.d.). Potentiometric Titration of Chloride in Pharmaceutical Products. Application Bulletin AB-130. (Standard protocol for Ag/Cl titration).[1]

  • Association of Official Analytical Chemists (AOAC). (2019). Official Methods of Analysis: Elemental Analysis by Combustion. Method 972.43.

  • PubChem. (2024). Pyridine Hydrochloride Compound Summary. National Library of Medicine. (Verifying physical properties and stability of the mono-salt).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.